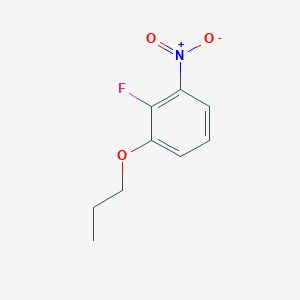

2-Fluoro-1-nitro-3-propoxybenzene

Description

2-Fluoro-1-nitro-3-propoxybenzene (CAS: Not provided) is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a nitro group (-NO₂) at position 1, a fluoro group (-F) at position 2, and a propoxy group (-OCH₂CH₂CH₃) at position 2. This arrangement creates a unique electronic and steric profile, making the compound relevant in organic synthesis, pharmaceuticals, and agrochemical research.

- Structural Features: The electron-withdrawing nitro and fluoro groups reduce electron density in the aromatic ring, while the propoxy group introduces steric bulk and moderate electron-donating effects via the oxygen atom.

- Synthesis: Typically synthesized via nitration of 2-fluoro-3-propoxybenzene or through stepwise substitution reactions.

- Applications: Investigated as an intermediate in drug development (e.g., kinase inhibitors) and as a precursor for dyes or polymers .

Properties

IUPAC Name |

2-fluoro-1-nitro-3-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c1-2-6-14-8-5-3-4-7(9(8)10)11(12)13/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVOAGLPZZOFNAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

This method involves substituting a chlorine atom with fluorine in a chlorinated nitrobenzene precursor using potassium fluoride (KF) under high-temperature conditions. The process is catalyzed by macrocyclic ethers or quaternary ammonium halides, with sulfolane as the solvent.

Stepwise Procedure

-

Starting Material : 2-Chloro-1-nitro-3-propoxybenzene.

-

Fluorination : React with KF (1.1–1.5 equivalents) in sulfolane at 240–250°C for 2–8 hours in the presence of a catalyst (e.g., benzyltriethylammonium chloride).

-

Workup : Steam distillation or fractional isolation to separate 2-fluoro-1-nitro-3-propoxybenzene from unreacted starting material.

Optimization Data

| Parameter | Optimal Range | Yield Improvement | Reference |

|---|---|---|---|

| KF Particle Size | 1–20 µm | 15–20% | |

| Catalyst Loading | 0.02–0.03 equivalents | 25% | |

| Reaction Time | 4–8 hours | 60–75% conversion |

Key Advantages :

-

Shorter reaction time compared to classical methods (e.g., 24 hours at 290°C without solvent).

-

Higher selectivity due to ultra-fine KF and sulfolane’s high boiling point.

Sequential Nitration and Alkoxylation

Synthetic Pathway

This approach prioritizes nitration followed by propoxylation, leveraging the directing effects of substituents:

Critical Conditions

-

Solvent Choice : DMF enhances nucleophilicity of the propoxide ion.

-

Temperature : 80°C balances reaction rate and side-product formation.

Yield : 64–75% after purification.

Electrophilic Fluorination and Nitration

Methodology

Electrophilic fluorination agents like Selectfluor® enable direct fluorination of nitrobenzene derivatives:

Performance Metrics

| Parameter | Value | Outcome | Reference |

|---|---|---|---|

| Selectfluor® Loading | 1.2 equivalents | 85% conversion | |

| Nitration Time | 2 hours | 90% regioselectivity |

Challenges :

-

Competing side reactions due to the nitro group’s deactivating effect.

-

Requires rigorous temperature control to prevent over-nitration.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield (%) | Reaction Time | Scalability |

|---|---|---|---|

| Halogen Exchange | 75–85 | 4–8 hours | Industrial |

| Sequential Nitration | 60–75 | 12–24 hours | Laboratory |

| Electrophilic Fluorination | 70–80 | 6–10 hours | Pilot-scale |

Emerging Techniques and Innovations

Continuous Flow Reactors

Recent advances employ continuous flow systems to enhance safety and efficiency:

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-nitro-3-propoxybenzene undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or phenols in the presence of a base like potassium carbonate.

Oxidation: The propoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium carbonate in dimethylformamide at 95–125°C.

Reduction: Hydrogen gas with a palladium catalyst.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Reduction: Formation of 2-fluoro-1-amino-3-propoxybenzene.

Oxidation: Formation of 2-fluoro-1-nitro-3-carboxybenzene .

Scientific Research Applications

2-Fluoro-1-nitro-3-propoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development due to its unique structural properties.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-nitro-3-propoxybenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The compound’s reactivity and physicochemical properties are influenced by substituent positions and alkyl chain length. Below is a comparison with structurally related derivatives:

Research Findings:

Substituent Position Effects: Electrophilic Substitution: In this compound, the nitro group at position 1 directs incoming electrophiles to positions 4 or 6, whereas positional isomers (e.g., 2-Ethoxy-1-fluoro-3-nitrobenzene) exhibit different regioselectivity due to altered electron-withdrawing group orientations . Solubility: The propoxy group enhances lipophilicity (logP ~2.8) compared to ethoxy (logP ~2.3) or methoxy analogs, impacting solubility in nonpolar solvents.

Alkoxy Chain Length :

- Longer chains (e.g., propoxy vs. ethoxy) increase steric hindrance, slowing reaction rates in nucleophilic aromatic substitution. This property is leveraged in controlled syntheses requiring delayed intermediate formation.

Thermal Stability :

- Nitro groups at position 1 (meta to propoxy) in the target compound confer higher thermal stability (decomposition >200°C) compared to ortho-nitro derivatives, which are prone to exothermic decomposition at lower temperatures.

Q & A

Basic Question: What safety protocols are critical when handling 2-Fluoro-1-nitro-3-propoxybenzene in laboratory settings?

Answer:

Due to the presence of nitro and fluoro groups, which may confer reactivity and toxicity, adhere to the following:

- Ventilation/PPE: Use fume hoods, closed systems, or local exhaust ventilation. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., vapor respirators) is recommended for prolonged exposure .

- Storage: Store in a cool, dry, well-ventilated area away from ignition sources. Compatibility testing with storage containers (e.g., glass vs. certain plastics) is advised to avoid degradation .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent unintended reactions. Consult SDS guidelines for fluorinated nitroaromatics .

Basic Question: What are established synthetic routes for this compound?

Answer:

Synthesis typically involves:

- Step 1: Nitration of 3-propoxy-fluorobenzene. Use mixed acids (HNO₃/H₂SO₄) at 0–5°C to control regioselectivity, favoring para/ortho substitution. Monitor reaction progression via TLC or HPLC .

- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water). Purity validation by GC (>97%) or melting point analysis (compare with literature values for analogs, e.g., mp 72–74°C for 3-Fluoro-1,2-dihydroxybenzene) .

- Alternative Routes: Electrophilic aromatic substitution (e.g., propoxylation of pre-nitrated intermediates) may require protecting groups to avoid nitro reduction .

Advanced Question: How do substituent electronic effects influence the reactivity of this compound in cross-coupling reactions?

Answer:

The electron-withdrawing nitro group deactivates the aromatic ring, directing electrophiles to meta positions relative to itself. The fluoro group further enhances deactivation but can stabilize intermediates via inductive effects.

- Methodological Insight:

- Use DFT calculations (e.g., Gaussian software) to map electrostatic potential surfaces, predicting reactive sites .

- Experimentally, Suzuki-Miyaura coupling with arylboronic acids may require elevated temperatures (80–100°C) and Pd(PPh₃)₄ catalysts due to reduced electron density .

- Monitor reaction outcomes via NMR (¹⁹F for fluorine environment changes) and MS to detect byproducts .

Advanced Question: How can structural ambiguities in derivatives of this compound be resolved?

Answer:

- X-ray Crystallography: Single-crystal analysis (e.g., Cu-Kα radiation) resolves bond angles and substituent orientations, as demonstrated for analogs like 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene (R factor = 0.052) .

- Spectroscopy:

- Contradiction Management: If melting points or spectral data conflict with literature (e.g., due to polymorphism), perform DSC/TGA to assess thermal stability and purity .

Basic Question: What analytical techniques are recommended for quantifying this compound in complex mixtures?

Answer:

- HPLC-UV/Vis: Use a C18 column with acetonitrile/water (70:30) mobile phase. Detect at λ = 254 nm (nitro group absorbance) .

- GC-MS: Derivatize non-volatile samples (e.g., silylation of propoxy group). Monitor m/z fragments (e.g., [M–NO₂]+ for nitro loss) .

- Validation: Cross-check with elemental analysis (C, H, N) to confirm empirical formula .

Advanced Question: How can the propoxy group in this compound be modified to tune solubility without altering reactivity?

Answer:

- Derivatization Strategies:

- Ethylene Glycol Ethers: Replace propoxy with methoxyethoxy groups to enhance aqueous solubility. Assess via logP calculations (e.g., XLogP3) and experimental shake-flask tests .

- PEGylation: Introduce polyethylene glycol chains via nucleophilic substitution (K₂CO₃, DMF, 60°C). Monitor substitution efficiency via MALDI-TOF .

- Reactivity Check: Compare nitration rates of modified vs. parent compound using kinetic studies (UV-Vis monitoring at 300 nm) .

Advanced Question: What computational tools predict the environmental persistence of this compound?

Answer:

- Software: Use EPI Suite (EPA) to estimate biodegradation (BIOWIN models) and bioaccumulation (BCFBAF). Nitro groups typically reduce biodegradability .

- Experimental Validation: Conduct OECD 301F (Ready Biodegradability) tests. Fluorine’s electronegativity may hinder microbial degradation, necessitating LC-MS/MS to track breakdown products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.